

A Technical Guide to the Spectral Data of 3',5'-Diacetoxacetophenone

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Compound of Interest

Compound Name: 3',5'-Diacetoxacetophenone

Cat. No.: B017105

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Disclaimer: Experimental spectral data (NMR, IR, MS) for **3',5'-Diacetoxacetophenone** is not readily available in publicly accessible databases. This guide provides a detailed analysis based on the spectral data of its direct precursor, 3',5'-dihydroxyacetophenone, and predicts the spectral characteristics of **3',5'-Diacetoxacetophenone**.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectral properties of **3',5'-Diacetoxacetophenone**. Due to the absence of direct experimental data, this document presents the spectral data for the precursor molecule, 3',5'-dihydroxyacetophenone, and offers a detailed prediction of the spectral characteristics for **3',5'-Diacetoxacetophenone**.

Physical and Chemical Properties of 3',5'-Diacetoxacetophenone

Property	Value
Molecular Formula	C ₁₂ H ₁₂ O ₅
Molecular Weight	236.22 g/mol
CAS Number	35086-59-0
Appearance	White to brown powder/crystal
Melting Point	91-94 °C
Boiling Point	165-168 °C at 0.75 mmHg

Spectral Data of 3',5'-Dihydroxyacetophenone (Precursor)

The following tables summarize the experimental spectral data for 3',5'-dihydroxyacetophenone, the precursor to **3',5'-Diacetoxyacetophenone**.

¹H NMR Data for 3',5'-Dihydroxyacetophenone

Solvent: CDCl₃, Frequency: 500 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.99	d, J = 2.5 Hz	2H	H-2', H-6'
6.56	t, J = 2.5 Hz	1H	H-4'
2.55	s	3H	-COCH ₃

[1]

¹³C NMR Data for 3',5'-Dihydroxyacetophenone

Solvent: Not specified

Chemical Shift (δ) ppm	Assignment
202.3	C=O
157.0	C-3', C-5'
139.6	C-1'
108.6	C-4'
108.2	C-2', C-6'
26.8	-COCH ₃

IR Data for 3',5'-Dihydroxyacetophenone

Wavenumber (cm ⁻¹)	Description of Vibration
3600-3200 (broad)	O-H stretch (phenolic)
~3050	C-H stretch (aromatic)
~1680	C=O stretch (ketone)
1600, 1450	C=C stretch (aromatic ring)

Mass Spectrometry Data for 3',5'-Dihydroxyacetophenone

m/z	Interpretation
152	[M] ⁺ (Molecular Ion)
137	[M - CH ₃] ⁺
109	[M - COCH ₃] ⁺

Predicted Spectral Data for 3',5'-Diacetoxyacetophenone

The following sections predict the spectral data for **3',5'-Diacetoxyacetophenone** based on the structure and the known effects of acetylation on the spectra of phenolic compounds.

Predicted ¹H NMR Spectrum

The acetylation of the two hydroxyl groups on 3',5'-dihydroxyacetophenone to form **3',5'-Diacetoxyacetophenone** would result in the following predictable changes in the ¹H NMR spectrum:

- Disappearance of Phenolic Protons: The broad signal for the two -OH protons would no longer be present.
- Appearance of Acetyl Protons: A new singlet, integrating to 6H, would appear around δ 2.3 ppm. This signal corresponds to the six protons of the two acetyl (-OCOCH₃) groups.

- Shift of Aromatic Protons: The aromatic protons are expected to shift downfield due to the electron-withdrawing effect of the acetate groups. The H-2' and H-6' protons would likely appear around δ 7.5-7.7 ppm, and the H-4' proton would be expected around δ 7.2-7.4 ppm.
- Ketone Methyl Protons: The singlet for the ketone's methyl protons (-COCH₃) is expected to remain around δ 2.5-2.6 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of **3',5'-Diacetoxacetophenone** would show additional signals from the acetyl groups and shifts in the aromatic region:

- Acetyl Carbonyls: A new signal for the carbonyl carbons of the two acetate groups would appear in the range of δ 168-170 ppm.
- Acetyl Methyls: A new signal for the methyl carbons of the two acetate groups would be observed around δ 20-22 ppm.
- Aromatic Carbons: The chemical shifts of the aromatic carbons would be adjusted due to the change in substituents. The carbons attached to the acetate groups (C-3' and C-5') would shift downfield.
- Ketone Carbonyl: The signal for the ketone carbonyl is expected to remain in a similar position, around δ 197-200 ppm.

Predicted IR Spectrum

The IR spectrum of **3',5'-Diacetoxacetophenone** would exhibit the following key features:

- Disappearance of O-H Stretch: The broad O-H stretching band between 3600-3200 cm^{-1} would be absent.
- Appearance of Ester C=O Stretch: A strong absorption band for the C=O stretching of the two ester groups would appear around 1760-1770 cm^{-1} .
- Ketone C=O Stretch: The C=O stretching band for the ketone will likely remain around 1680-1690 cm^{-1} .

- C-O Stretch: The C-O stretching bands for the acetate groups would be visible in the 1200-1300 cm^{-1} region.
- Aromatic C-H and C=C Stretches: The aromatic C-H stretches would still be present above 3000 cm^{-1} , and the aromatic C=C stretches would be observed around 1600 and 1450 cm^{-1} .

Predicted Mass Spectrum

In the mass spectrum of **3',5'-Diacetoxacetophenone**, the following peaks would be anticipated:

- Molecular Ion Peak: The molecular ion peak $[\text{M}]^+$ would be observed at an m/z of 236, corresponding to the molecular weight of $\text{C}_{12}\text{H}_{12}\text{O}_5$.
- Fragmentation Pattern: A characteristic fragmentation pattern would involve the sequential loss of ketene ($\text{CH}_2=\text{C=O}$, 42 Da) from the acetate groups.
 - m/z 194: $[\text{M} - \text{CH}_2\text{CO}]^+$
 - m/z 152: $[\text{M} - 2(\text{CH}_2\text{CO})]^+$, which corresponds to the molecular ion of **3',5'-dihydroxyacetophenone**.
- Another likely fragmentation would be the loss of the acetyl group radical ($\bullet\text{COCH}_3$, 43 Da).
 - m/z 193: $[\text{M} - \bullet\text{COCH}_3]^+$
- The base peak would likely be from a stable fragment, possibly the acylium ion $[\text{CH}_3\text{CO}]^+$ at m/z 43.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectral data for a solid organic compound like **3',5'-Diacetoxacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry

NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.

- **Instrument Setup:** The NMR spectrometer is set to the appropriate nucleus to be observed (^1H or ^{13}C). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized (shimming).
- **Data Acquisition:** For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The accumulated FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm). The signals are integrated (for ^1H NMR) and the chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy

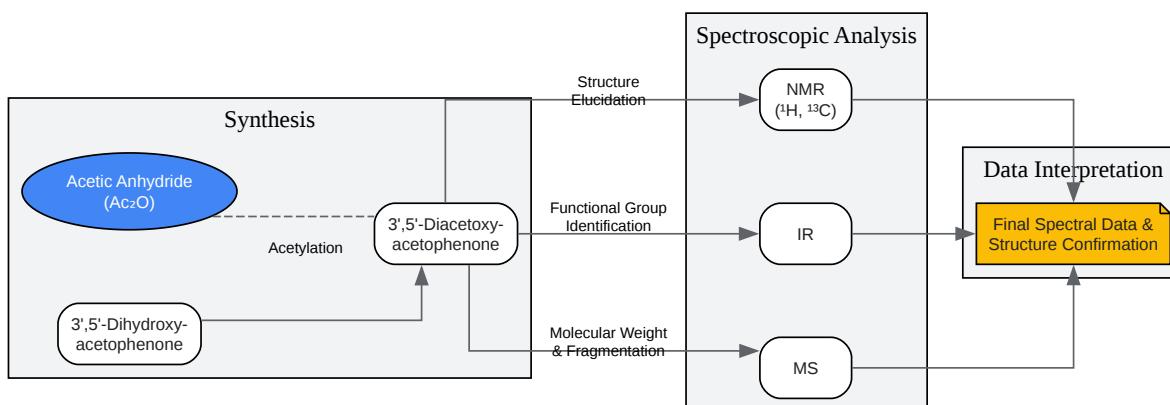
- **Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). A pressure clamp is applied to ensure good contact between the sample and the crystal.
- **Background Spectrum:** A background spectrum of the empty ATR crystal is recorded to account for any atmospheric (e.g., CO_2 , H_2O) or instrumental absorptions.
- **Sample Spectrum:** The IR beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The transmitted radiation is detected, and the sample spectrum is recorded.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The characteristic absorption bands are identified and reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent and injecting it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
- Ionization: The sample molecules are ionized. A common method for this type of compound is Electrospray Ionization (ESI), where the sample solution is sprayed through a high-voltage needle to create charged droplets. The solvent evaporates, leaving charged molecular ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
- Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern is analyzed to gain information about the structure of the molecule.

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates the synthesis of **3',5'-Diacetoxyacetophenone** from its precursor and the subsequent spectroscopic analyses.



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Caption: Synthetic and analytical workflow for **3',5'-Diacetoxyacetophenone**.

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References

- 1. 3,5-Dihydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
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